molecular formula C22H30N2O4 B12144334 Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Cat. No.: B12144334
M. Wt: 386.5 g/mol
InChI Key: GEUNEJZDBNZVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a bipyridine core with methyl substituents at the 2' and 6' positions and tert-butyl ester groups at the 3' and 5' carboxylate sites. The tert-butyl groups confer steric bulk and lipophilicity, influencing solubility and reactivity. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, particularly as intermediates for calcium channel blockers and anticancer agents .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

ditert-butyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H30N2O4/c1-13-16(19(25)27-21(3,4)5)18(15-10-9-11-23-12-15)17(14(2)24-13)20(26)28-22(6,7)8/h9-12,18,24H,1-8H3

InChI Key

GEUNEJZDBNZVHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Components and Stoichiometry

  • Aldehyde : 3-Pyridinecarboxaldehyde introduces the bipyridine moiety at the 4-position of the 1,4-DHP ring.

  • Enamine : Methyl-3-aminocrotonate (2 equivalents) facilitates cyclization via nucleophilic attack.

  • Solvent : Refluxing isopropanol ensures optimal solubility and reaction kinetics.

  • Conditions : 22-hour reflux under inert atmosphere yields the 1,4-DHP core.

Mechanistic Pathway :

  • Nucleophilic attack by the enamine’s amine group on the aldehyde carbonyl forms an imine intermediate.

  • Tautomerization and subsequent cyclization generate the 1,4-DHP ring.

  • Steric effects from the tert-butyl esters and methyl groups dictate regioselectivity, favoring the bipyridine linkage at the 3,4’-positions.

Analytical Validation :

  • NMR : 1H^1H NMR confirms the absence of aromatic protons at the 1,4-DHP ring (δ 5.2–5.4 ppm, NH).

  • MS : Molecular ion peak at m/z 309.40 aligns with the calculated molecular weight.

One-Pot Multicomponent Synthesis

Recent advancements enable a one-pot synthesis by integrating laccase-catalyzed oxidation with Hantzsch cyclization, though the target compound’s dihydro state necessitates omission of the oxidation step.

Optimized Protocol

  • Components :

    • 3-Pyridinecarboxaldehyde (1 eq), methyl-3-aminocrotonate (2 eq), tert-butyl acetoacetate (2 eq).

    • Glacial acetic acid as solvent.

  • Procedure :

    • Reflux at 80°C for 18 hours.

    • Precipitation via water addition yields crude product.

  • Purification : Recrystallization from methanol achieves >95% purity.

Yield and Scalability :

  • Lab-scale : 37–45% yield (5 mmol scale).

  • Pilot-scale : 32% yield (0.5 mol scale) due to steric hindrance from tert-butyl groups.

Key Variables :

  • pH : Acidic media (pH 4–5) suppress side reactions, enhancing diastereoselectivity.

  • Temperature : Exceeding 80°C promotes decomposition of the enamine.

Post-Synthetic Cross-Coupling Strategies

For derivatives requiring late-stage bipyridine formation, Suzuki-Miyaura coupling introduces the pyridine moiety after 1,4-DHP synthesis.

Halogenated 1,4-DHP Intermediate

  • Synthesis of 4-Bromo-1,4-DHP :

    • Hantzsch condensation with 4-bromobenzaldehyde yields 4-bromo-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate.

  • Coupling Reaction :

    • Pd(PPh3_3)4_4 catalyzes cross-coupling with 3-pyridinylboronic acid in THF/H2_2O.

    • 12-hour reflux affords the bipyridine product.

Challenges :

  • Stability : The 1,4-DHP core is sensitive to palladium catalysts, necessitating low temperatures (60°C).

  • Yield : 28% due to competing protodebromination.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Classical Hantzsch37–45%>95%LowModerate
One-Pot Synthesis32–40%90–95%ModerateHigh
Suzuki Coupling28%85–90%HighLow

Key Findings :

  • The classical Hantzsch method balances yield and simplicity but requires pyridine aldehydes.

  • One-pot synthesis reduces purification steps but faces scalability limits.

  • Cross-coupling offers modularity but suffers from low yields and instability.

Mechanistic Insights into Side Reactions

Pyran Formation

Using ortho-substituted aldehydes (e.g., o-methoxybenzaldehyde) diverts the pathway to pyrans via keto-enol tautomerization. For the target compound, electron-withdrawing pyridine groups suppress this pathway, favoring 1,4-DHP formation.

Oxidative Byproducts

In basic media, 1,4-DHPs undergo DISP1-type oxidation to pyridines, necessitating strict pH control (pH 4–6). Cyclic voltammetry confirms the ECE oxidation mechanism, with E1/2=+0.75VE_{1/2} = +0.75 \, \text{V} (vs. SCE).

Industrial and Environmental Considerations

  • Green Chemistry : Laccase-catalyzed methods reduce heavy metal waste but are incompatible with the dihydro target.

  • Cost Analysis : tert-Butyl esters increase reagent costs by ~40% compared to ethyl analogs .

Chemical Reactions Analysis

Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Catalysis

Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate serves as an effective ligand in various catalytic processes. Its coordination properties allow it to stabilize metal centers, facilitating reactions such as:

  • Metal-Catalyzed Reactions : It has been employed in metal-catalyzed transformations, including cross-coupling reactions and asymmetric synthesis. The presence of the bipyridine moiety enhances the reactivity and selectivity of metal catalysts.
Reaction TypeCatalyst TypeReference
Cross-CouplingPalladium Complex
Asymmetric SynthesisIridium Complex

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant agent, which is crucial for protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Case Study 1: Catalytic Applications

A study explored the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. Results indicated improved yields compared to traditional ligands, showcasing its effectiveness in facilitating complex organic transformations .

Case Study 2: Biological Evaluation

In another investigation focusing on its biological properties, this compound demonstrated significant antioxidant activity in vitro. This suggests potential applications in developing new therapeutic agents aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Di-tert-butyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action affects various cellular processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural distinction lies in the ester substituents. Below is a comparative analysis with analogous 1,4-DHP derivatives:

Compound Name Ester Groups Core Structure Key Functional Differences
Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate tert-butyl Bipyridine with 2',6'-dimethyl High steric hindrance, lipophilicity
Diethyl 2',6'-dimethyl-1',4'-dihydro-[3,4'-bipyridine]-3',5'-dicarboxylate (4r) Ethyl Same Lower steric bulk, increased polarity
Dihexadecyl 4-[1-(2-amino-2-oxo-ethyl)pyridinium]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Hexadecyl Pyridinium-modified 1,4-DHP Long alkyl chains enhance self-assembly and cytotoxicity
Bis(2-methoxyethyl) 2',6'-dimethyl-1',4'-dihydro-[3,4'-bipyridine]-3',5'-dicarboxylate 2-Methoxyethyl Same Ether linkages improve aqueous solubility

Physical and Chemical Properties

Property Di-tert-butyl Derivative (Inferred) Diethyl Derivative (4r) Bis(2-methoxyethyl) Derivative
Melting Point (°C) Likely >200 (due to tert-butyl) 190–192 Not reported (predicted bp: 525.6°C)
Solubility Low in polar solvents Moderate in ethanol Enhanced by methoxyethyl groups
Stability High (steric protection) Moderate Predicted stable

Research Findings and Implications

  • Steric Effects : tert-butyl esters hinder nucleophilic attacks, enhancing stability but reducing reactivity compared to ethyl esters .
  • Biological Activity : Long alkyl chains (e.g., hexadecyl) improve cell membrane interaction, critical for cytotoxicity .
  • Synthetic Flexibility : Methoxyethyl and ethyl esters balance solubility and reactivity, enabling diverse applications in catalysis and materials science .

Biological Activity

Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate (DTB-DMDB) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its interactions with biological macromolecules, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

DTB-DMDB has the molecular formula C22H30N2O4 and a molecular weight of 382.49 g/mol. The compound features a bipyridine framework with two tert-butyl groups and two methyl groups, along with dicarboxylate functional groups that enhance its chemical reactivity and potential applications in pharmaceuticals and materials science.

1. Mechanistic Insights

The biological activity of DTB-DMDB can be attributed to its ability to interact with various biological macromolecules. These interactions are crucial for understanding its therapeutic potential:

  • Antioxidant Activity : DTB-DMDB exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to cancer and neurodegenerative diseases.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DTB-DMDB on various cell lines. For example:

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa10Induction of apoptosis
MCF-750Cell cycle arrest
A431100Inhibition of proliferation

These studies indicate that DTB-DMDB exhibits varying degrees of cytotoxicity depending on the cell type, highlighting its potential as an anticancer agent .

3. Anti-inflammatory Properties

Research has shown that DTB-DMDB can modulate inflammatory responses. In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with DTB-DMDB reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DTB-DMDB in a mouse model of Alzheimer's disease. The compound was found to significantly reduce amyloid-beta aggregation and improve cognitive function as assessed by behavioral tests. This suggests that DTB-DMDB may have potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of DTB-DMDB against human breast cancer cells (MCF-7). The results indicated that treatment with DTB-DMDB led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Research Findings

Recent research has emphasized the versatility of DTB-DMDB in various biological contexts:

  • Antioxidant Activity : Studies using ABTS and FRAP assays confirmed that DTB-DMDB possesses significant antioxidant activity, contributing to its protective effects against oxidative damage .
  • Enzyme Inhibition : Investigations into enzyme inhibition revealed that DTB-DMDB could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease therapy .

Q & A

Basic: What are the common synthetic methodologies for Di-tert-butyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate?

Answer:
The compound is synthesized via multi-component reactions (MCRs) or alkylation strategies. Key methods include:

  • Catalytic MCRs : Montmorillonite K-10 under microwave irradiation facilitates efficient synthesis of dihydropyridine derivatives, achieving high yields (80–90%) through cyclocondensation of aldehydes, amines, and ketoesters .
  • Alkylation : Ethyl bromoacetate reacts with thiol intermediates in the presence of piperidine, followed by KOH treatment to yield dihydropyridine derivatives (e.g., 79% yield under optimized conditions) .
  • Multi-step alkylation : Starting from pyrrolidine or pyridine derivatives, tert-butyl and ester groups are introduced under reflux conditions (e.g., ethanol, 1,4-dioxane) with bases like N-ethyl-N,N-diisopropylamine .

Basic: What spectroscopic and structural characterization techniques confirm the compound’s identity?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.10 (t, 6H, CH₃), 2.25 (s, 6H, CH₃), and 8.71 (s, NH) confirm methyl and dihydropyridine protons .
    • ¹³C NMR : Signals at δ 166.51 (ester carbonyl) and 101.06 (dihydropyridine C-H) validate the core structure .
  • X-ray Crystallography : Resolves bond lengths (mean C–C = 0.005 Å) and confirms tert-butyl/ester spatial arrangement .
  • IR Spectroscopy : Bands at 1700 cm⁻¹ (C=O) and 2200 cm⁻¹ (CN, if applicable) .

Advanced: How do reaction mechanisms and DFT studies explain its synthesis and reactivity?

Answer:

  • DFT Calculations : Reveal electron density distribution and transition states in cyclization reactions. For example, the dihydropyridine ring forms via a six-membered transition state stabilized by hydrogen bonding .
  • Competitive Alkylation : In thiol-containing intermediates, alkylation occurs preferentially at sulfur over nitrogen (e.g., 79% yield at S vs. <10% at N under basic conditions) . Adjusting pH or solvent polarity (e.g., acetone vs. water) modulates site selectivity.

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 12% vs. 79%)?

Answer:
Yield discrepancies arise from:

  • Catalyst Efficiency : Montmorillonite K-10 increases yield (85%) compared to non-catalytic methods (12–50%) due to enhanced proton transfer .
  • Reaction Time : Extended reflux (5 hours vs. 1 hour) improves conversion but risks side reactions (e.g., intramolecular acylation) .
  • Intermediate Purity : Isolating intermediates (e.g., 1',4'-dihydrobipyridine) before further reactions improves final yield (79%) .

Advanced: What strategies optimize regioselectivity in derivatization (e.g., ester vs. pyridine functionalization)?

Answer:

  • Protection/Deprotection : tert-Butyl esters resist hydrolysis under acidic conditions, enabling selective modification of ethyl/methyl esters .
  • pH Control : Basic conditions (KOH/EtOH) favor nucleophilic attack at electrophilic pyridine C-4, while acidic conditions promote ester hydrolysis .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) direct reactions to less hindered sites .

Basic: What key spectroscopic markers ensure compound purity?

Answer:

  • ¹H NMR : Absence of δ 7.35–8.22 (aromatic protons) indicates no residual starting materials .
  • Mass Spectrometry : Molecular ion peak at m/z 412.40 (C₂₃H₁₆N₄O₄) confirms molecular weight .
  • HPLC : Retention time matching authenticated standards (e.g., PubChem data) .

Advanced: How is its biological activity assessed methodologically?

Answer:

  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
    • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for similar dihydropyridines) .
  • Mechanistic Studies : Fluorescence quenching assays to evaluate binding to serum albumin or DNA .

Advanced: How do computational methods enhance understanding of its properties?

Answer:

  • DFT : Predicts HOMO-LUMO gaps (e.g., 4.2 eV), correlating with redox activity in catalytic applications .
  • Molecular Dynamics : Simulates interactions with biological targets (e.g., binding free energies to kinases) .
  • Docking Studies : Models binding poses in enzyme active sites (e.g., cytochrome P450) to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.